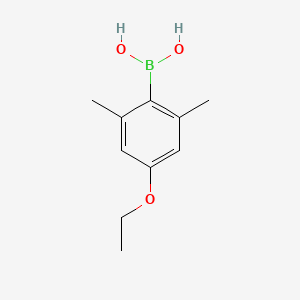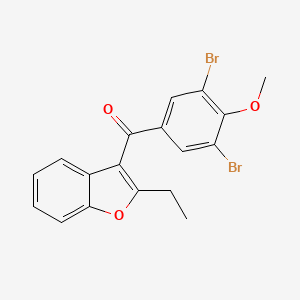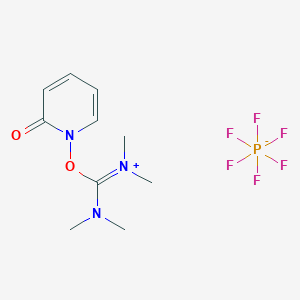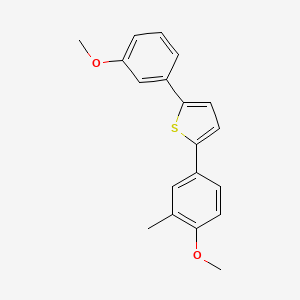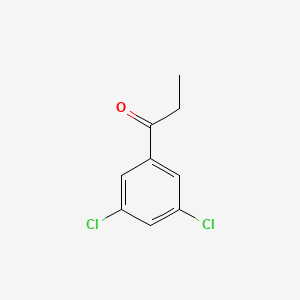![molecular formula C15H13ClN2S B1419180 1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol CAS No. 1154202-23-9](/img/structure/B1419180.png)
1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol
Overview
Description
Scientific Research Applications
Structural and Spectroscopic Analysis
Synthesis and Structural Studies : Benzimidazole derivatives have been synthesized and studied for their structural and spectroscopic properties, which include X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy. These studies provide insights into the molecular structure, electronic structure, and vibrational spectra of these compounds (Saral, Özdamar, & Uçar, 2017).
Crystal Structure Analysis : Research has been conducted on the crystal structure of similar compounds, focusing on bond angles, molecular conformation, and interactions like hydrogen bonding and π-π interactions (Özdemir et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition Properties : Benzimidazole derivatives have been evaluated for their ability to inhibit corrosion in metals. These studies involve the use of gravimetric, electrochemical, and SEM methods, providing insights into the protective layer formation on metal surfaces (Ammal, Prajila, & Joseph, 2018).
Pharmacological Studies
Antibacterial Activity : Derivatives of benzimidazole, including those similar to the chemical , have been synthesized and tested for their antimicrobial activity against various bacteria, molds, and yeasts. These studies contribute to understanding the potential use of these compounds in treating infections (Tien et al., 2016).
Anticancer Activity : Some studies have focused on synthesizing compounds with benzimidazole derivatives and evaluating their anticancer activity. These include testing against cancer cell lines and investigating their effects on cellular processes (Gomha, Salah, & Abdelhamid, 2014).
Future Directions
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-methyl-1H-benzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10-6-7-14-13(8-10)17-15(19)18(14)9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNJGEUHIOBTMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=S)N2)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



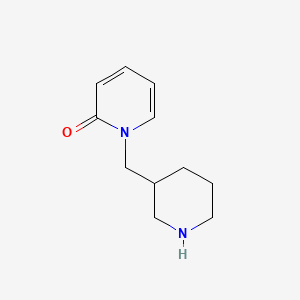
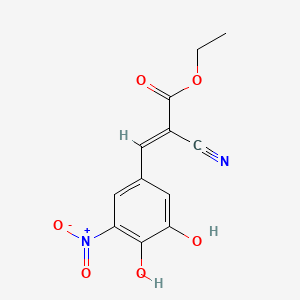
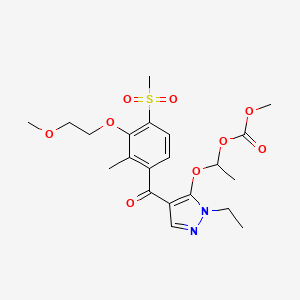
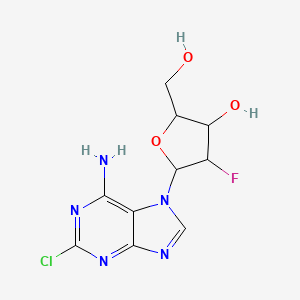
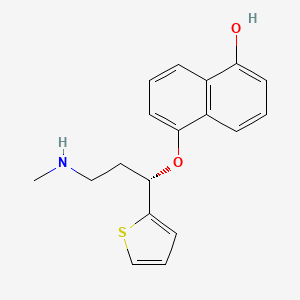
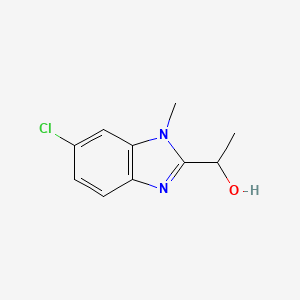
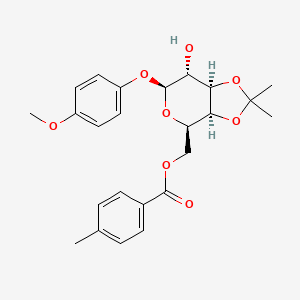
![1-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1419111.png)
